3-Fluoro-2-methoxybenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGVNFPHEWAMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context of Benzamide Scaffolds in Medicinal Chemistry
Benzamide-based structures are a cornerstone in the field of medicinal chemistry, recognized for their wide-ranging pharmacological properties. researchgate.net These organic compounds, characterized by a benzene (B151609) ring attached to an amide group, serve as crucial substructures in a multitude of pharmaceutical agents. researchgate.net The inherent ability of the amide group to participate in hydrogen bonding allows benzamide (B126) derivatives to act as inhibitors by interacting with the active sites of various enzymes and receptors.
Historically, the versatility of the benzamide scaffold has led to its exploration and successful application in developing treatments for a diverse array of conditions. Benzamide derivatives have been investigated and developed as anticonvulsants, antipsychotics, and anticancer agents. researchgate.net The specific biological activity is largely dictated by the nature and position of substituents on the benzamide core, which can modulate the molecule's interaction with biological targets. researchgate.net The continued synthesis and extensive research of benzamides are driven by their broad utility as building blocks in organic synthesis and their proven track record in the pharmaceutical industry.
Strategic Importance of Fluorine and Methoxy Substituents in Bioactive Molecules
The introduction of specific functional groups onto a lead scaffold is a key strategy in medicinal chemistry to optimize a molecule's therapeutic potential. The fluorine atom and the methoxy (B1213986) group, both present in 3-Fluoro-2-methoxybenzamide, are particularly valuable substituents for enhancing the properties of bioactive molecules.
The incorporation of fluorine into drug candidates is a widely used tactic to improve several key parameters. Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and physicochemical properties like pKa. ontosight.ai The substitution of a hydrogen atom with fluorine can block sites susceptible to metabolic degradation, thereby increasing the drug's half-life. nih.gov Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which in turn can affect pharmacokinetic properties. nih.gov The presence of fluorine can also lead to enhanced binding affinity through various non-bonding interactions with protein targets. nih.gov
The methoxy group (-OCH3) also plays a crucial role in modulating the characteristics of drug molecules. smolecule.com When attached to an aromatic ring, the methoxy group is considered a non-lipophilic substituent, which is advantageous in drug design as high lipophilicity can lead to poor absorption, distribution, metabolism, and excretion (ADME) profiles. preprints.orggoogle.com The methoxy group can contribute to a molecule's binding to its target through electronic and steric effects and has been shown to be beneficial for exploring protein pockets. ontosight.aipreprints.org In some instances, the replacement of a hydrogen atom with a methoxy group has led to significant improvements in potency. preprints.org
The strategic combination of both fluorine and methoxy groups on a benzamide (B126) scaffold, as seen in this compound, represents a deliberate design choice to harness the synergistic benefits of these substituents.
Research Landscape and Emerging Trends for 3 Fluoro 2 Methoxybenzamide Derivatives
Established Methodologies for this compound Core Synthesis
The creation of the this compound core relies on well-established organic chemistry principles. The primary approach involves the formation of an amide bond between 3-fluoro-2-methoxybenzoic acid and an amine source. This process is often facilitated by various coupling reagents and requires careful control over reaction conditions to achieve high yields.
Amide Coupling Reactions and Reagent Selection
The synthesis of this compound and its derivatives frequently employs amide coupling reactions, a cornerstone of organic synthesis. luxembourg-bio.com This involves the activation of a carboxylic acid, in this case, 3-fluoro-2-methoxybenzoic acid, to facilitate its reaction with an amine. A variety of coupling reagents are available, each with its own set of advantages and specific applications. luxembourg-bio.comfishersci.it
Commonly used reagents fall into several main categories, including carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts. fishersci.it Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are widely used. fishersci.it These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the desired amide. fishersci.it The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and improve yields. beilstein-journals.org
Aminium/uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective activating agents. google.com T3P (Propylphosphonic anhydride) is another powerful coupling agent that has been successfully used in the synthesis of related benzamides. google.com
The choice of reagent often depends on the specific substrates and desired reaction conditions. For instance, some methods may involve converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride prior to the coupling reaction. google.comgoogle.com This two-step approach, known as the Schotten-Baumann reaction, is a classic and effective method for amide bond formation. fishersci.it
Table 1: Common Coupling Reagents for Benzamide Synthesis
| Reagent Class | Example Reagents | Key Features |
| Carbodiimides | DCC, EDCI | Forms a highly reactive O-acylisourea intermediate. fishersci.it |
| Aminium/Uronium Salts | HATU, PyBOP | Effective activating agents for amide bond formation. google.com |
| Phosphonium Salts | T3P | Powerful coupling agent used in benzamide synthesis. google.com |
| Chlorinating Agents | Thionyl chloride, Oxalyl chloride | Converts carboxylic acid to a more reactive acid chloride. google.comgoogle.com |
Introduction of Halogen and Methoxy Groups via Directed Synthesis
The specific placement of the fluorine and methoxy groups on the benzamide ring is achieved through directed synthesis, starting from appropriately substituted precursors. The synthesis of 2-fluoro-3-methoxybenzamide, for example, can be achieved through various chemical methods that include fluorination and methoxylation reactions on a benzene (B151609) ring scaffold. ontosight.ai
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, and the stoichiometry of the reactants and reagents.
For instance, in amide coupling reactions, temperature control is crucial to suppress the hydrolysis of reactive intermediates and minimize side reactions. Low temperatures, sometimes as low as -50°C, have been employed to enhance selectivity. The choice of solvent can also significantly impact the reaction outcome. Apolar solvents like dichloromethane (B109758) (DCM) are often favored for acid chloride formation and in carbodiimide-mediated couplings. fishersci.it
The stoichiometry of the reagents, including the coupling agent, base, and amine, is carefully controlled to ensure the complete conversion of the starting material. beilstein-journals.org For example, using a slight excess of the amine and adjusting the amount of base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), can drive the reaction to completion. fishersci.itgoogle.com Following the reaction, purification is typically achieved through extraction and column chromatography to isolate the final product in high purity. beilstein-journals.org
Derivatization and Functionalization of the this compound Scaffold
The this compound core serves as a versatile platform for the synthesis of a wide range of derivatives. Modifications can be made at the amide nitrogen (N-substitution) or on the aromatic ring, leading to compounds with diverse properties.
N-Substitution Reactions and Amide Linkage Modifications
The amide nitrogen of this compound is a key site for derivatization. N-substitution reactions allow for the introduction of various alkyl, aryl, or heterocyclic groups. researchgate.net These modifications can significantly alter the physical, chemical, and biological properties of the parent molecule.
One common strategy involves the reaction of the primary amide with an electrophile in the presence of a base. epo.org For example, alkyl halides can be used to introduce alkyl chains of varying lengths. epo.org Another approach is to start with a substituted amine during the initial amide coupling step, leading directly to an N-substituted benzamide. smolecule.com For instance, reacting 3-fluoro-2-methoxybenzoic acid with a primary or secondary amine other than ammonia (B1221849) will yield an N-substituted derivative.
Modifications to the amide linkage itself are also possible, though less common. These can involve complex multi-step transformations to alter the fundamental connectivity of the amide group. Research has also explored the synthesis of related structures where the amide bond is part of a larger heterocyclic system. nih.gov
Aromatic Ring Functionalization and Substituent Effects
The aromatic ring of this compound provides another avenue for functionalization. The existing fluorine and methoxy groups act as directing groups, influencing the position of subsequent electrophilic aromatic substitution reactions. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group, along with their positions on the ring, create a specific electronic environment that dictates the regioselectivity of further substitutions.
For example, additional halogenation, nitration, or acylation reactions can be performed on the aromatic ring, leading to a diverse array of polysubstituted benzamides. organic-chemistry.org The introduction of these new substituents can further modulate the properties of the molecule. For instance, the addition of other functional groups can influence the molecule's polarity, solubility, and ability to participate in hydrogen bonding.
Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, are powerful tools for introducing new carbon-carbon bonds to the aromatic ring. organic-chemistry.org These reactions typically require the presence of a halide or triflate group on the benzamide ring, which can be coupled with a variety of partners, including boronic acids, alkenes, and alkynes. organic-chemistry.org The electronic effects of the existing substituents play a crucial role in the efficiency and outcome of these coupling reactions. thieme-connect.de
Heterocyclic Annulation and Scaffold Hop Approaches
The structural framework of this compound is a valuable precursor for the synthesis of diverse heterocyclic systems through annulation reactions. The strategic placement of the fluoro, methoxy, and amide functionalities allows for directed chemical transformations to build fused ring systems of medicinal and material importance.
One prominent application is the synthesis of quinazolin-4(3H)-ones. These scaffolds are accessible from 2-aminobenzamide (B116534) precursors, which can be cyclized with various carbon sources. nih.gov For instance, N-methoxybenzamides can undergo rhodium(III)-catalyzed tandem C-H activation, cyclization, and condensation with diazo compounds to furnish substituted isoquinolinones. rsc.org A notable rhodium(III)-catalyzed [4+2] annulation of N-methoxybenzamides with 4-diazoisochroman-3-imines yields 3-amino-4-arylisoquinolinones, demonstrating a pathway to complex polycyclic structures from simple benzamide starting materials. rsc.org Similarly, Rh(III)-catalyzed coupling of N-methoxy benzamides with 2,2-difluorovinyl tosylate, followed by acid treatment, provides an efficient route to 4-fluoroisoquinolin-1(2H)-ones. researchgate.netacs.org
Annulation strategies also extend to the formation of other heterocyclic cores. For example, derivatives of this compound can be involved in the synthesis of pyrazole-based compounds. A patented process describes the coupling of 5-fluoro-2-methoxy-benzoyl chloride with other reagents to ultimately form a substituted pyrazole (B372694) carboxamide through an annulation reaction. google.com
Beyond direct annulation, the benzamide core is a platform for scaffold hopping, a medicinal chemistry strategy to identify isosteric replacements for a known active core, aiming to improve properties like potency or pharmacokinetics. researchgate.netmdpi.comnih.govtandfonline.com Starting from a lead compound like N-(4-fluorobenzyl)-2-methoxybenzamide, which has shown herbicidal activity, scaffold hopping can be employed to discover new active chemical series. researchgate.net For instance, the thienopyrimidinone core in certain inhibitors has been replaced with a quinazolinone scaffold, derived from substituted 2-aminobenzamides, leading to a new class of potent inhibitors. nih.govtandfonline.com This approach highlights the value of the substituted benzamide motif as a starting point for exploring novel chemical space. nih.gov
Mechanistic Insights into this compound Synthesis and Reactivity
Understanding the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. The interplay between the directing amide group, the electron-withdrawing fluorine atom, and the ortho-methoxy group dictates the molecule's reactivity, particularly in metal-catalyzed C-H functionalization reactions.
Density Functional Theory (DFT) studies have been instrumental in elucidating the reaction pathways. In the Rh(III)-catalyzed reaction of N-methoxy benzamides with 2,2-difluorovinyl tosylate, DFT calculations helped to understand the competition between β-fluoride elimination and C-N bond formation pathways that lead to different product classes. acs.org These computational models show that after an initial C-H activation and olefin insertion to form a seven-membered rhodacycle, the subsequent steps are dependent on the directing group and reaction conditions. acs.org
Regioselectivity and Chemoselectivity Control
Controlling regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules from precursors like this compound. The amide group, particularly when modified as an N-methoxy or other bidentate chelating group, serves as a powerful directing group in transition-metal-catalyzed C-H functionalization. nih.govnih.gov This directing ability ensures that reactions occur selectively at the ortho C-H bond, proximal to the amide, thereby providing excellent regiocontrol. nih.govthieme-connect.de
Chemoselectivity, the ability to react with one functional group in the presence of others, is also a key feature. In the functionalization of fluorinated organic compounds, methods have been developed that show remarkable chemoselectivity, targeting a specific C-F or C-H bond while tolerating a wide array of other functional groups, including esters, nitriles, and even other halides like chlorides and bromides. nih.govbaranlab.org The choice of catalyst, solvent, and additives can profoundly influence the reaction outcome. For example, the use of N-pivaloxyl benzamides instead of N-methoxy benzamides can lead to different products, showcasing how modification of the directing group controls chemoselectivity. snnu.edu.cn Solvents can also play a critical role; in certain Rh-catalyzed reactions, the choice of solvent has been shown to control whether the reaction proceeds via one pathway versus another, thereby dictating the final product structure. researchgate.net
C-F Bond Activation and Functionalization Pathways
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. baranlab.orgrsc.org However, its cleavage and subsequent functionalization offer a powerful strategy for the synthesis of partially fluorinated molecules from readily available polyfluorinated precursors. rsc.orgrsc.org While the C-F bond in this compound is aromatic and generally robust, understanding potential activation pathways is key to predicting its reactivity in more demanding transformations.
Transition metals are often employed to facilitate C-F activation. york.ac.uk Mechanisms can parallel C-H activation, involving oxidative addition of the C-F bond to a low-valent metal center. york.ac.uk For fluorinated compounds, a common pathway in metal-catalyzed reactions is β-fluoride elimination from a metal-alkyl intermediate. snnu.edu.cn DFT studies on the reaction of benzamides with fluorinated alkenes have elucidated the energetics of this process, showing that β-F elimination can be a facile event proceeding through a low-energy transition state. acs.org
The development of methods for C-F bond functionalization is an active area of research. researchgate.netnih.govsioc-journal.cn Strategies include using fluorophilic reagents like organoaluminum compounds that exploit the high stability of the Al-F bond as a thermodynamic driving force for C-F cleavage. nih.gov Such methods can achieve high selectivity for C-F bonds even in the presence of other, typically more reactive, functional groups. nih.gov This growing toolbox of C-F activation methods expands the potential synthetic transformations available for fluorinated benzamides.
Transition-Metal Catalysis in Benzamide Chemistry
Transition-metal catalysis is a cornerstone of modern synthetic chemistry and has been extensively applied to transformations of benzamides. The amide directing group makes these compounds ideal substrates for a variety of C-H functionalization reactions catalyzed by metals such as palladium, rhodium, ruthenium, copper, and cobalt. nih.govthieme-connect.debeilstein-journals.orgresearchgate.net
Rhodium (Rh): Rhodium(III) catalysts, often in the form of [Cp*RhCl₂]₂, are particularly effective for C-H activation and annulation reactions of N-substituted benzamides. rsc.orgthieme-connect.de These catalysts enable the coupling of benzamides with a range of partners, including alkynes, alkenes, and diazo compounds, to construct complex heterocyclic frameworks like isoquinolinones and indolizines. researchgate.netacs.orgthieme-connect.debohrium.comrsc.org Mechanistic studies point to the formation of a five-membered rhodacycle intermediate as a key step in these catalytic cycles. thieme-connect.dersc.org
Palladium (Pd): Palladium catalysts, such as Pd(OAc)₂, are widely used for oxidative C-H functionalization reactions. nih.govnih.gov For example, Pd-catalyzed oxidative coupling of N-methoxybenzamides with aldehydes can produce acylated products. nih.gov The N-methoxyamide group is crucial for directing the C-H activation and facilitating the catalytic turnover. nih.gov
Copper (Cu), Cobalt (Co), and Nickel (Ni): Earth-abundant metals are also gaining prominence. Copper-catalyzed reactions are used for trifluoromethylation and fluoroalkoxylation of arenes. beilstein-journals.orgchinesechemsoc.org Cobalt and nickel catalysts have also been developed for C-H fluoroalkoxylation of benzamides bearing bidentate directing groups. beilstein-journals.org These developments offer more sustainable and economical alternatives for synthesizing fluorinated molecules. beilstein-journals.org
The table below summarizes representative transition-metal-catalyzed reactions involving benzamide substrates.
| Catalyst System | Benzamide Substrate | Coupling Partner | Product Type | Reference |
| CpRh(CH₃CN)₃₂ / CsOAc | N-methoxybenzamide | 4-bromo-3,3,4,4-tetrafluorobut-1-ene | C-H Alkenylation Product | thieme-connect.de |
| Pd(OAc)₂ / Air | 2-phenylpyridine (amide analogue) | Aromatic Aldehydes | Acylated Heterocycle | nih.gov |
| [CpRhCl₂]₂ / AgSbF₆ | N-methoxybenzamide | Diazo Compounds | Substituted Isoquinolone | rsc.org |
| Rh(III) Catalyst | N-methoxybenzamide | 2,2-difluorovinyl tosylate | Fluorinated Alkene / Fluoroisoquinolinone | researchgate.netacs.org |
Impact of Fluorine Atom on Biological Activity and Molecular Recognition
The substitution of a hydrogen atom with fluorine is a common tactic in drug design to modulate a molecule's properties. tandfonline.com Fluorine's unique characteristics can significantly influence how a compound like this compound interacts with proteins. tandfonline.comresearchgate.net
Fluorine is the most electronegative element, which means it strongly attracts electrons. tandfonline.com When attached to the benzamide ring, it creates a highly polarized C-F bond and exerts a powerful electron-withdrawing effect. researchgate.net This can alter the acidity of nearby functional groups, such as the amide proton, which may affect its ability to form hydrogen bonds. bohrium.com
From a size perspective, fluorine is only slightly larger than hydrogen, allowing it to replace hydrogen with minimal steric disruption. researchgate.net This means the fluorinated molecule can often still fit into the same protein binding pocket. researchgate.net However, even this small change in size can alter the molecule's preferred conformation, which can be critical for activity. bohrium.compnas.org
Table 1: Comparison of Physicochemical Properties of Hydrogen and Fluorine
| Property | Hydrogen (H) | Fluorine (F) | Implication for Drug Design |
| Van der Waals Radius (Å) | 1.20 | 1.47 | Fluorine is a relatively small substituent, often acting as a bioisostere of hydrogen with minimal steric clash. tandfonline.comresearchgate.net |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Fluorine's high electronegativity creates a strong dipole moment in the C-F bond, influencing local electronic environments and enabling unique polar interactions. tandfonline.comresearchgate.net |
The introduction of fluorine can enhance a molecule's binding affinity for its target protein. tandfonline.com The polarized C-F bond can engage in favorable dipole-dipole interactions with the protein. pnas.org While modest, the cumulative effect of these interactions can significantly increase binding strength. nih.gov
Furthermore, the strategic placement of fluorine can improve the selectivity of a drug candidate. researchgate.net By altering the electronic and conformational profile, the fluorinated derivative may bind more tightly to its intended target than to other, off-target proteins. This enhanced selectivity is a primary goal in drug development to minimize side effects.
Role of the Methoxy Group in Modulating Pharmacological Profiles
The methoxy group (-OCH3) at the ortho-position of the benzamide ring is a key functional group that significantly influences the pharmacological properties of the molecule. nih.gov
The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, forming crucial bonds with hydrogen-bond-donating amino acid residues in a protein's binding site. researchgate.nettandfonline.com These interactions help to anchor the molecule in the correct orientation for optimal binding. rsc.org The methyl portion of the methoxy group can also participate in weaker, but still significant, van der Waals and lipophilic interactions with the protein pocket. tandfonline.com
Table 2: Interaction Profile of Key Functional Moieties
| Functional Group | Potential Interactions | Role in Binding |
| Fluoro (-F) | Dipolar interactions, C-F···H bonds, Hydrophobic interactions | Enhances binding affinity and selectivity through unique electronic contributions. researchgate.netnih.gov |
| Methoxy (-OCH₃) | Hydrogen bond acceptor (oxygen), Van der Waals (methyl) | Anchors the ligand through hydrogen bonds and contributes to overall affinity via hydrophobic contacts. researchgate.nettandfonline.com |
| Amide (-CONH₂) | Hydrogen bond donor (N-H), Hydrogen bond acceptor (C=O) | Forms strong, directional hydrogen bonds, often critical for target recognition and binding. researchgate.net |
The placement of the methoxy group next to the benzamide moiety can restrict the rotation around the connecting bonds. nih.govnsf.gov This steric influence can lock the molecule into a specific three-dimensional shape, often referred to as the "bioactive conformation." wikipedia.org If this preferred conformation is the one that best fits the target's binding site, the binding affinity can be significantly enhanced because less energy is lost to conformational changes upon binding. nih.gov Studies on ortho-substituted benzamides confirm that such substitutions have a substantial effect on the molecule's geometry. nsf.govresearchgate.net
Significance of the Benzamide Moiety in Target Engagement
The benzamide scaffold is a well-established pharmacophore in drug discovery, recognized for its ability to engage with a wide variety of biological targets. nih.govnih.gov Its rigid structure provides a stable platform for positioning the key interacting substituents—in this case, the fluoro and methoxy groups—in a precise spatial arrangement.
The amide group itself is a powerful hydrogen-bonding unit. The carbonyl oxygen (C=O) is an effective hydrogen bond acceptor, while the amine group (N-H) is a hydrogen bond donor. researchgate.net This dual capability allows the benzamide core to form multiple, highly directional hydrogen bonds with protein residues, which is often a critical factor for successful target engagement and potent biological activity. researchgate.netnih.gov The assessment of interactions between a drug and its target is a crucial step in drug discovery. nih.gov
Amide Bond Rotational Flexibility and Constraints
The rotational flexibility of the amide bond is a critical determinant of the conformational preferences of this compound derivatives, profoundly influencing their interaction with biological targets. Due to resonance stabilization, the amide C-N bond exhibits partial double-bond character, which restricts free rotation. This restricted rotation can lead to the existence of distinct rotational isomers, or rotamers, which may have different biological activities.
Computational studies and experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to investigate the rotational barriers of the amide bond. For instance, in N,N-dimethylacetamide, the rotational barrier is significant enough to be measured by temperature-dependent NMR line-shape analysis. gac.edu The energy barrier to rotation in amides like formamide (B127407) can be over 18 kcal/mol. altervista.org In the case of 2-methoxybenzamides, the ortho-methoxy group can further influence the rotational barrier and the preferred conformation of the carboxamide group relative to the phenyl ring. This steric and electronic influence can favor a non-planar conformation. A study on 2,6-difluoro-3-methoxybenzamide revealed that the presence of ortho-fluoro substituents induces a non-planar conformation, with a significant dihedral angle between the carboxamide group and the aromatic ring. nih.gov This enforced non-planarity can be crucial for fitting into a specific protein binding pocket. nih.gov
The concept of atropisomerism, where rotation around a single bond is so hindered that isomers can be isolated, is also relevant, particularly in more complex biaryl amide derivatives. wuxibiology.comresearchgate.net The energy barrier for interconversion between atropisomers can be significant, leading to stable, chirally distinct molecules with potentially different pharmacological profiles. wuxibiology.com
Criticality of the Carboxamide Group for Activitystereoelectronics.org
The carboxamide group is a cornerstone of the biological activity of many this compound derivatives, primarily due to its hydrogen bonding capabilities. stereoelectronics.org This functional group can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling strong and specific interactions with amino acid residues in target proteins such as enzymes and receptors. stereoelectronics.orgacs.org Docking simulations of benzamide derivatives into protein active sites often highlight the critical role of hydrogen bonds formed by the carboxamide group. For example, in the inhibition of the FtsZ protein, the carboxamide group of a 2,6-difluoro-3-methoxybenzamide derivative forms crucial hydrogen bonds with residues such as Val207, Leu209, and Asn263. nih.gov
The importance of the carboxamide moiety is often explored through the synthesis and testing of bioisosteric replacements. drughunter.com Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses. drughunter.com Replacing the carboxamide group with other functionalities helps to probe the specific interactions required for activity and can also be used to modulate properties like metabolic stability. drughunter.comhyphadiscovery.com For instance, if the primary role of the carboxamide is hydrogen bonding, replacing it with a group that cannot form similar bonds, such as an ester (which loses the hydrogen bond donor capability), would be expected to reduce or abolish activity. stereoelectronics.org Common bioisosteres for the amide group include heterocycles like oxadiazoles, triazoles, and carbamates, each offering a different profile of stability, hydrogen bonding capacity, and conformational preference. drughunter.comhyphadiscovery.comrsc.orgnih.gov The successful replacement of a labile benzanilide (B160483) core with a more stable biphenyl (B1667301) system in ABCG2 modulators, while maintaining activity, underscores the utility of this approach. nih.gov
Systematic Exploration of Chemical Space for Optimal Activityjppres.comleidenuniv.nlnih.govnih.govucla.eduresearchgate.net
Design and Synthesis of Analog Libraries
To systematically explore the structure-activity relationships of this compound derivatives, medicinal chemists design and synthesize analog libraries. This involves creating a series of related compounds where specific parts of the molecule are systematically varied. General synthetic strategies often involve the coupling of a substituted benzoic acid with a substituted aniline (B41778).
For the synthesis of N-phenylbenzamide derivatives, a common route starts with the corresponding benzoic acid, which is activated to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) and then reacted with the desired aniline in the presence of a base like triethylamine or sodium bicarbonate. researchgate.net Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with an additive like 1-hydroxybenzotriazole (HOBt) can be used for the amide bond formation under milder conditions. researchgate.netcsic.es
An example of creating a library of salicylanilide (B1680751) derivatives involved the condensation of 5-chloro-4-fluoro-2-methoxybenzoic acid with a variety of substituted anilines to produce methoxy intermediates. These were then demethylated to yield the final salicylamide products. csic.es Similarly, libraries of pyrazolopyridine derivatives have been synthesized by reacting a key carboxylic acid intermediate with a diverse set of anilines to explore the impact of the N-aryl group on antiviral activity. ucla.edu These systematic modifications allow researchers to map out the chemical space around the core scaffold and identify substituents that enhance potency and selectivity.
Table 1: Examples of Synthesized this compound Derivatives and Analogs Below is an interactive table showcasing examples of synthesized derivatives and their reported biological activities, illustrating the structure-activity relationship.
| Compound | Structure | Target/Activity | Reference |
| N-(4-bromo-3-chlorophenyl)-3-fluoro-2-methoxybenzamide | Intermediate for HBV inhibitors | csic.es | |
| 5-amino-3-fluoro-2-methoxybenzamide hydrochloride | Intermediate for aminopyrimidine derivatives | drughunter.com | |
| 2,6-difluoro-3-methoxybenzamide | FtsZ inhibitor | nih.gov | |
| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | Anticancer | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For benzamide derivatives, various QSAR studies have been conducted to guide the design of more potent molecules. jppres.comleidenuniv.nlnih.govsphinxsai.comasianpubs.org These studies use statistical methods like multiple linear regression (MLR) and partial least squares (PLS) to build mathematical models. jppres.comleidenuniv.nl
In a typical QSAR study, a set of molecules with known activities is used as a training set. sphinxsai.com For each molecule, a variety of molecular descriptors are calculated, which can be 2D (e.g., topological indices, molecular weight) or 3D (e.g., steric and electrostatic fields). leidenuniv.nl The goal is to find a statistically significant correlation between a subset of these descriptors and the observed biological activity.
For example, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents identified Log S (logarithm of aqueous solubility) and MR (molar refractivity) as important descriptors. jppres.com Another study on N-(2-aminophenyl)-benzamide derivatives as histone deacetylase 2 inhibitors used Genetic Function Approximation (GFA) to build a predictive 2D-QSAR model. sphinxsai.com
A powerful 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). leidenuniv.nl In CoMFA, molecules are aligned, and the steric and electrostatic fields around them are calculated. The variations in these fields are then correlated with activity. A CoMFA study on substituted benzamides with antiallergic activity revealed that steric effects were more important than electrostatic effects for their activity. leidenuniv.nl Similarly, a 3D-QSAR model for benzamide analogues as FtsZ inhibitors was developed based on a pharmacophore hypothesis, yielding a statistically significant model that could predict the activity of new compounds. nih.gov These QSAR models serve as valuable tools to prioritize the synthesis of new analogs with a higher probability of being active, thereby streamlining the drug discovery process.
Biological Activity and Molecular Mechanisms of 3 Fluoro 2 Methoxybenzamide and Analogs
Receptor and Enzyme Modulation by 3-Fluoro-2-methoxybenzamide Derivatives
The structural motif of this compound serves as a scaffold for the development of potent and selective modulators of various enzymes and receptors. The following subsections detail the specific interactions and inhibitory or agonistic activities of these derivatives.
The Epidermal Growth Factor Receptor (EGFR) is a key player in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov Dysregulation of EGFR signaling is a common feature in several types of cancer, making it a prime target for therapeutic intervention. nih.gov While specific studies on the direct inhibitory activity of this compound on EGFR are not extensively documented, the broader class of benzamide (B126) derivatives has been explored for its potential as EGFR kinase inhibitors.
Structure-activity relationship (SAR) studies on related compounds, such as 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives, have provided insights into the structural requirements for EGFR inhibition. researchgate.net These studies have shown that irreversible inhibitors often contain a reactive "warhead," such as an acrylamide (B121943) group, which forms a covalent bond with a specific cysteine residue (Cys797) in the EGFR kinase domain. researchgate.net The benzamide moiety, in these contexts, often serves as a key part of the scaffold that directs the molecule to the ATP-binding site of the enzyme. researchgate.net For instance, a series of irreversible inhibitors containing a 3-aminopropanamide (B1594134) linked to a 4-anilinoquinazoline core demonstrated potent inhibition of EGFR tyrosine kinase autophosphorylation in cancer cell lines. researchgate.net
Table 1: EGFR Inhibition by Selected Compounds
| Compound | Cell Line | Activity |
| 3-aminopropanamide derivatives | A549 lung cancer cells | Inhibition of EGFR-TK autophosphorylation |
| 3-aminopropanamide derivatives | H1975 cells (gefitinib-resistant) | Suppression of proliferation |
This table is interactive and can be sorted by clicking on the column headers.
Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial protein in bacterial cell division, making it an attractive target for the development of new antibiotics. Analogs of this compound have been identified as allosteric inhibitors of FtsZ. The compound 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA), a close analog, has been shown to be more active as an antibacterial agent against Staphylococcus aureus than the simpler 3-methoxybenzamide (B147233).
These benzamide derivatives bind to an allosteric site in the interdomain cleft of FtsZ. This binding event disrupts the normal assembly and disassembly dynamics of FtsZ filaments, which are essential for the formation of the Z-ring and subsequent cell division. The development of fluorescent benzamide probes has enabled the detailed study of these interactions and has facilitated the screening for more potent inhibitors.
G Protein-Coupled Receptor 35 (GPR35) is an orphan receptor that has been implicated in various physiological and pathological processes, including inflammation and pain. nih.gov Research into the structure-activity relationships of benzamide derivatives has led to the identification of potent agonists for this receptor.
While direct agonistic activity of this compound on GPR35 has not been explicitly detailed, related benzamide structures have shown significant activity. For example, a series of 8-amido-chromen-4-one-2-carboxylic acid derivatives, which incorporate a benzamido moiety, were identified as novel GPR35 agonists with nanomolar potency for the human receptor. nih.gov The most potent compounds in this series were found to be highly selective for GPR35 over the related GPR55. nih.gov These findings suggest that the benzamide scaffold is a key feature for achieving potent and selective GPR35 agonism.
The Hedgehog (Hh) signaling pathway is critical during embryonic development and its aberrant activation is linked to the development of various cancers. oup.com The Smoothened (Smo) receptor is a key component of this pathway and a major target for anticancer drug development. oup.com A series of 2-methoxybenzamide (B150088) derivatives have been designed and synthesized as potent inhibitors of the Hh signaling pathway.
One notable compound from this series demonstrated potent Hh pathway inhibition with a nanomolar IC50 value. oup.com This compound was found to prevent the Sonic hedgehog (Shh)-induced translocation of Smo into the primary cilium, a critical step in pathway activation. oup.com Furthermore, this derivative was effective against a mutant form of Smo, indicating its potential to overcome certain forms of drug resistance. oup.com
Table 2: Hedgehog Pathway Inhibition by a 2-Methoxybenzamide Derivative
| Compound | Target | Mechanism of Action |
| 2-methoxybenzamide derivative (compound 21) | Smoothened (Smo) receptor | Prevents Shh-induced Smo translocation to the primary cilium |
This table is interactive and can be sorted by clicking on the column headers.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. The benzamide scaffold has been utilized in the design of potent BTK inhibitors.
Computational studies, such as 3D quantitative structure-activity relationship (3D-QSAR) and molecular docking, have been employed to understand the inhibitory activity of benzamide derivatives against BTK. These studies have helped to elucidate the binding modes of these compounds within the active site of the BTK enzyme and have provided valuable information for the design of new, more potent inhibitors. For example, a study of forty-four BTK inhibitors with a benzamide scaffold identified key structural features that contribute to their inhibitory potency.
Cytokinin oxidase/dehydrogenase (CKX) is an enzyme that plays a key role in regulating the levels of cytokinins, a class of plant hormones that are involved in various aspects of plant growth and development. portlandpress.com Inhibition of CKX can lead to increased cytokinin levels, which can be beneficial in agricultural applications. portlandpress.com
While direct inhibition of CKX by this compound is not well-documented, related structures have shown significant inhibitory activity. For instance, 2-chloro-6-(3-methoxyphenyl)aminopurine has been identified as a very potent inhibitor of Arabidopsis thaliana CKX (AtCKX2). researchgate.net More closely related, a structure-activity relationship study of novel urea (B33335) derivatives identified 2-(3-(3-chlorophenyl)ureido)-4-methoxybenzamide as a CKX inhibitor. This highlights the potential for benzamide-containing structures to inhibit this enzyme. portlandpress.com The development of such inhibitors is a promising strategy for enhancing crop yields and stress tolerance. portlandpress.com
Other Investigated Enzyme and Receptor Targets
Analogs of this compound have been investigated for their effects on various enzymes and receptors, suggesting potential applications beyond antimicrobial and anticancer activities.
One such analog, Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586), has been identified as a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). SSAO is a copper-containing enzyme involved in the oxidative deamination of primary amines and plays a role in leukocyte migration to sites of inflammation. LJP 1586 demonstrated significant inhibitory activity against both rodent and human SSAO, with IC50 values ranging from 4 to 43 nM. Its selectivity was confirmed against a panel of other receptors and enzymes, including monoamine oxidases A and B. pharmacophorejournal.com
Another area of investigation for structurally related compounds is in the central nervous system. A preclinical compound, IRL790 (2-(3-fluoro-5-methanesulfonylphenoxy)ethylamine), has been characterized as a novel dopamine (B1211576) transmission modulator with antagonist properties at dopamine D2 and D3 receptors, showing a preference for the D3 subtype. unica.it This highlights the potential for fluoro-methoxy-substituted compounds to interact with G-protein coupled receptors in the brain.
Table 1: Investigated Enzyme and Receptor Targets of this compound Analogs
| Analog Name | Target | Activity | IC50/Ki Value |
|---|---|---|---|
| Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586) | Semicarbazide-sensitive amine oxidase (SSAO) | Potent Inhibitor | 4 - 43 nM |
| IRL790 | Dopamine D2/D3 Receptors | Antagonist | Ki (D3) = 13 nM, Ki (D2) = 100 nM |
Antimicrobial and Antiviral Properties
The antimicrobial and antiviral potential of compounds structurally related to this compound has been an active area of research.
Derivatives of 3-methoxybenzamide have been explored as inhibitors of the bacterial cell division protein FtsZ, a novel and promising antibacterial target. A study on 3-benzylamide derivatives of the 3-methoxybenzamide pharmacophore revealed that a compound with a fluorine substitution on the phenyl ring exhibited the most promising antibacterial activity against Mycobacterium smegmatis and Staphylococcus aureus. researchgate.net This suggests that the combination of a fluoro and a methoxybenzamide moiety could be beneficial for antibacterial activity.
Furthermore, a broader investigation into fluorobenzoylthiosemicarbazides demonstrated their activity against Gram-positive bacteria. The antibacterial efficacy of these compounds was found to be highly dependent on the substitution pattern on the N4 aryl position, with trifluoromethyl derivatives showing significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 µg/mL. nih.govnih.gov
Several analogs of this compound, particularly nucleoside analogs with fluoro substitutions, have been evaluated for their antiviral efficacy.
In the context of Hepatitis B Virus (HBV), several 5-substituted 3'-fluoro-2',3'-dideoxynucleosides demonstrated moderate anti-HBV activity. nih.gov Another study reported that the nucleoside analog 2'-fluoro-2'-deoxycytidine (2'-FdC) exhibits broad antiviral activity. nih.gov
Regarding SARS-CoV-2, the main protease (3CL-Pro) has been a key target for antiviral drug development. A repurposing screen of a large compound library identified several inhibitors of SARS-CoV-2 3CL-Pro. While not directly a benzamide, the study highlights the diverse chemical scaffolds that can inhibit this viral enzyme. nih.gov Another compound, favipiravir (B1662787) (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), has shown potent and selective inhibitory activity against the RNA-dependent RNA polymerase of influenza virus and other RNA viruses. researchgate.net
Table 2: Antiviral Activity of Analogs
| Analog Class | Virus Target | Activity |
|---|---|---|
| 3'-Fluoro-dideoxynucleosides | Hepatitis B Virus (HBV) | Moderate inhibition |
| 3'-Fluoro-dideoxynucleosides | Hepatitis C Virus (HCV) | Weak inhibition |
| 2'-Fluoro-2'-deoxycytidine | Murine Norovirus | Significant inhibition |
| Favipiravir | Influenza Virus, other RNA viruses | Potent and selective inhibition |
Anticancer and Antiproliferative Investigations
The anticancer potential of various fluoro and methoxy (B1213986) substituted aromatic compounds has been a significant area of research.
A number of studies have reported the cytotoxic and antiproliferative effects of benzamide and related derivatives against a variety of cancer cell lines.
A series of new trans-stilbene (B89595) benzenesulfonamide (B165840) derivatives were synthesized and evaluated for their antitumor activity. Several of these compounds, which include fluorinated structures, were found to be cytotoxic against multiple human tumor cell lines in the National Cancer Institute's 60-cell line screen. Notably, two compounds demonstrated selective cytotoxic activity against BT-549 breast cancer and HT-29 colon cancer cell lines. nih.gov
In another study, novel benzoxazepine derivatives were synthesized and showed cytotoxicity against selected solid tumor cell lines. scielo.br Furthermore, a study on a novel selenodiazoloquinolone derivative reported selective cytotoxic activity against human cancer cell lines (HA22T, Hep3B, and HepG2) without impairing the viability of normal cells. nih.gov
While these studies are on structurally distinct analogs, they underscore the potential of aromatic compounds with fluoro and methoxy substitutions to exhibit antiproliferative activity. The specific activity of this compound would require direct experimental evaluation.
Table 3: Antiproliferative Activity of Selected Analogs Against Tumor Cell Lines
| Analog Class | Cell Line | Activity |
|---|---|---|
| trans-Stilbene benzenesulfonamides | BT-549 (Breast) | Selective cytotoxicity |
| trans-Stilbene benzenesulfonamides | HT-29 (Colon) | Selective cytotoxicity |
| Benzoxazepine derivatives | Various solid tumors | Cytotoxicity |
| Selenodiazoloquinolone derivative | HA22T, Hep3B, HepG2 (Liver) | Selective cytotoxicity |
Mechanisms of Cell Growth Inhibition (e.g., Apoptosis Induction, Cell Cycle Arrest)
The capacity of benzamide derivatives to inhibit cell growth is a significant area of research, with studies on various analogs of this compound revealing potent effects on fundamental cellular processes such as apoptosis and cell cycle progression. While direct studies on this compound are limited, the activities of structurally related compounds provide insight into its potential mechanisms.
N-substituted benzamides, for instance, have been shown to trigger apoptosis through the mitochondrial pathway. nih.gov This process involves the release of cytochrome c into the cytosol, which in turn activates the caspase cascade, with caspase-9 identified as a key initiator caspase. nih.gov A notable observation is that this induction of apoptosis by N-substituted benzamides can occur independently of the p53 tumor suppressor protein, as demonstrated in p53-deficient cell lines. nih.gov
In addition to inducing apoptosis, these compounds can impose a distinct cell cycle block at the G2/M phase. nih.gov This cell cycle arrest has been demonstrated to be a preceding event to the onset of apoptosis. nih.gov Similarly, other complex heterocyclic benzamide analogs, such as certain benzimidazole (B57391) derivatives, have been found to effectively suppress cancer cell proliferation by arresting the cell cycle and inducing apoptosis. nih.govmdpi.com For example, specific benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to arrest the cell cycle at different phases (G1, S, or G2) depending on the specific compound and cancer cell line tested (e.g., A549, MDA-MB-231, and SKOV3 cells). mdpi.com Another study on a 2,4-dinitrobenzenesulfonamide (B1250028) derivative in acute leukemia cells showed cell cycle arrest at the G2/M phase in K562 cells and at the G0/G1 phase in Jurkat cells, coupled with the induction of apoptosis. ualberta.ca
The table below summarizes the observed effects of various benzamide analogs on cell cycle progression.
| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |
| N-substituted benzamides | 70Z/3, HL60 | G2/M phase arrest | nih.gov |
| Benzimidazole derivatives | A549, MDA-MB-231, SKOV3 | G1, S, and/or G2 phase arrest | mdpi.com |
| 2,4-Dinitrobenzenesulfonamide | K562 | G2/M phase arrest | ualberta.ca |
| 2,4-Dinitrobenzenesulfonamide | Jurkat | G0/G1 phase arrest | ualberta.ca |
These findings collectively suggest that benzamide structures, including potentially this compound, can inhibit cell growth by disrupting the normal cell cycle and activating programmed cell death pathways.
Anti-inflammatory Potential
Benzamide and its derivatives have demonstrated significant potential as anti-inflammatory agents. Research suggests that their mechanism of action can be multifaceted, involving the inhibition of key inflammatory regulators. nih.gov One of the primary hypotheses for the anti-inflammatory and antitumor properties of benzamides and nicotinamides is their ability to inhibit the transcription factor NF-kappaB. nih.gov This inhibition, in turn, suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha). nih.gov Studies have shown that N-substituted benzamides like metoclopramide (B1676508) and 3-chloroprocainamide can cause a dose-dependent inhibition of lipopolysaccharide-induced TNF-alpha in mice. nih.gov
Furthermore, analogs featuring fluoro- and methoxy- substitutions have been investigated for their anti-inflammatory effects through different mechanisms. One such analog, Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, was identified as a potent and selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). nih.gov SSAO is an enzyme involved in leukocyte migration to inflammation sites, making it a valuable target for anti-inflammatory drugs. nih.gov The inhibition of SSAO by this compound was effective in reducing inflammation in animal models. nih.gov
Other research has explored multi-target anti-inflammatory strategies by designing compounds that inhibit several enzymes involved in the inflammatory cascade. For example, pyridazinone-based sulfonamides have been developed to concurrently inhibit carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). unifi.it Similarly, certain asymmetrical monocarbonyl analogs of curcumin (B1669340) have shown potent anti-inflammatory activity by inhibiting the secretion of TNF-α and IL-6. scienceopen.com The synthesis of novel thiourea-benzamide derivatives has also yielded compounds with promising anti-inflammatory effects, with molecular docking studies suggesting interaction with the lipoxygenase-3 receptor. humanjournals.com
Applications in Targeted Biomedical Imaging and Therapy (e.g., Melanin (B1238610) Targeting)
The benzamide scaffold has proven to be a highly effective structure for targeting melanin, a pigment overexpressed in most malignant melanoma cells. semanticscholar.orgnih.gov This specific affinity has led to the development of numerous fluorinated and radiolabeled benzamide derivatives as promising agents for the diagnosis and therapy of melanoma. nih.govnih.gov
Fluorinated benzamide derivatives, when chelated with radioisotopes such as Gallium-68 (⁶⁸Ga), can be used as probes for positron emission tomography (PET) imaging to detect melanoma. nih.gov These probes demonstrate selective uptake in melanin-producing melanoma cells. nih.gov For instance, a ⁶⁸Ga-labeled fluorinated benzamide derivative successfully visualized B16F10 melanoma xenografts in mice with minimal accumulation in non-target tissues. nih.gov
Various radioiodinated and radiofluorinated benzamide analogs have been synthesized and evaluated for their potential as theranostic agents—compounds that combine therapeutic and diagnostic capabilities. semanticscholar.orgmdpi.com
¹³¹I-iodofluoronicotiamide benzamide (¹³¹I-IFNABZA) showed high binding affinity to melanin and demonstrated potential as a theranostic agent against melanoma. semanticscholar.org
¹⁸F-labeled picolinamide-benzamide (¹⁸F-FPABZA) was developed as a PET imaging probe and showed favorable tumor-to-muscle ratios in melanoma-bearing mice, indicating its promise for melanoma detection. mdpi.com
N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-[¹³¹I]iodo-2-methoxy-benzamide ([¹³¹I]MIP-1145) is another analog that showed significant uptake in melanin-containing human melanoma xenografts, suggesting its potential for targeted radionuclide therapy. snmjournals.org
The core benzamide structure's high affinity for melanin validates it as a crucial pharmacophore for developing agents to monitor and treat melanoma. nih.govnih.gov The addition of fluorine and a radionuclide allows for sensitive and specific imaging, aiding in the early detection and staging of this aggressive cancer. nih.govmdpi.com
| Radiotracer | Isotope | Application | Key Finding | Reference(s) |
| ⁶⁸Ga-MI-0202C1 | ⁶⁸Ga | PET Imaging | Successfully visualized B16F10 tumors | nih.gov |
| ¹³¹I-IFNABZA | ¹³¹I | Theranostics | High melanin affinity; lower dose to normal tissues | semanticscholar.org |
| ¹⁸F-FPABZA | ¹⁸F | PET Imaging | High tumor-to-muscle ratio in vivo | mdpi.com |
| [¹³¹I]MIP-1145 | ¹³¹I | Radionuclide Therapy | High uptake in SK-MEL-3 melanoma xenografts | snmjournals.org |
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms through which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents. This involves identifying their specific cellular targets and characterizing the molecular interactions that govern their activity.
The validation of a molecular target is a critical step in drug discovery. For benzamide derivatives, several distinct molecular targets have been identified and validated, corresponding to their diverse biological activities.
Melanin: For applications in oncology, melanin has been firmly established as a target for benzamide derivatives in the context of malignant melanoma. nih.gov The specific and high-affinity binding of these compounds to melanin allows for targeted imaging and radionuclide therapy of melanoma tumors. semanticscholar.orgnih.gov
NF-kappaB: In the realm of anti-inflammatory action, the transcription factor NF-kappaB has been identified as a key molecular target for benzamides. nih.gov Inhibition of NF-kappaB blocks the downstream expression of inflammatory cytokines, providing a mechanism for the observed anti-inflammatory effects. nih.gov
Enzymes: Various enzymes have been identified as targets for specific benzamide analogs.
Semicarbazide-Sensitive Amine Oxidase (SSAO): A fluoro-methoxy analog was shown to potently inhibit SSAO, validating this enzyme as a target for anti-inflammatory therapy. nih.gov
Epidermal Growth Factor Receptor (EGFR): Benzimidazole-based analogs have been found to inhibit EGFR kinase, linking this target to their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.gov
Cholesteryl Ester Transfer Protein (CETP): Fluorinated 3-benzylamino benzamides were developed as inhibitors of CETP, a target for managing hyperlipidemia. researchgate.netbenthamdirect.com
FtsZ: In the antibacterial field, the bacterial cell division protein FtsZ has been identified as the molecular target for a class of benzamide compounds. mdpi.com
Pyruvate Kinase M2 (PKM2): Target fishing using photo-affinity probes identified PKM2 as the key target responsible for the anti-neuroinflammatory effects of certain benzoxepane derivatives. researchgate.net
Computational and experimental studies have provided insights into the specific molecular interactions and binding modes of benzamide analogs with their protein targets. The inclusion of fluorine and methoxy groups can significantly influence these interactions by altering the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding. nih.govnih.gov
Molecular docking studies have been instrumental in elucidating these interactions. For example, the binding mode of benzimidazole derivatives in the active site of EGFR was found to be similar to that of the known inhibitor erlotinib. mdpi.com For fluorinated benzamides targeting CETP, induced-fit docking simulations revealed that hydrophobic interactions are the predominant force in the formation of the ligand-protein complex. researchgate.netbenthamdirect.com The position of fluorine substitution on the benzamide ring was found to be critical, with meta-fluorinated derivatives showing higher activity than para- or ortho-fluorinated analogs, suggesting a specific orientation within the binding pocket is necessary for optimal activity. benthamdirect.com
In studies of fluorinated benzenesulfonamides (related structures) binding to human Carbonic Anhydrase II, X-ray crystallography revealed that different fluorination patterns could induce alternative binding poses within the enzyme's active site. nih.govmdpi.com These findings highlight the complex structure-activity relationships, where a higher degree of fluorination does not always correlate with higher affinity. nih.gov For benzamides targeting the bacterial protein FtsZ, docking analyses confirmed that the 2,6-difluorobenzamide (B103285) moiety forms three crucial hydrogen bonds with amino acid residues (Val207, Asn263, and Leu209) in the interdomain active site, anchoring the inhibitor. mdpi.com These detailed analyses of molecular interactions are essential for the rational design and optimization of new, more potent, and selective benzamide-based therapeutic agents.
Computational and Chemoinformatic Approaches in 3 Fluoro 2 Methoxybenzamide Research
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, like 3-Fluoro-2-methoxybenzamide, and a target protein's active site. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding pocket and scoring them based on energy functions.
Successful docking can elucidate key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for molecular recognition and biological activity. By understanding these interactions, medicinal chemists can rationally design derivatives of this compound with improved potency and selectivity.
Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules at the atomic level. researchgate.net For this compound, these calculations can provide valuable information on its molecular properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO).
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A small energy gap suggests higher reactivity. MEP maps can visualize the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.
However, specific published studies detailing comprehensive quantum chemical calculations on the electronic structure and reactivity of this compound could not be identified in the conducted search.
Table 2: Representative Quantum Chemical Properties for a Benzamide (B126) Derivative
| Property | Calculated Value | Method/Basis Set | Significance |
|---|---|---|---|
| HOMO Energy | Data not available | DFT/B3LYP | Relates to electron-donating ability |
| LUMO Energy | Data not available | DFT/B3LYP | Relates to electron-accepting ability |
| HOMO-LUMO Gap | Data not available | DFT/B3LYP | Indicates chemical reactivity |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the dynamic behavior of its complex with a target protein. peerj.commdpi.com
By simulating the ligand-protein complex in a biologically relevant environment (e.g., in water), researchers can assess the stability of the binding pose predicted by molecular docking. MD simulations can reveal how the ligand and protein adapt to each other, the role of solvent molecules, and the free energy of binding, which is a more accurate predictor of binding affinity than docking scores alone. This information is crucial for understanding the dynamic nature of molecular recognition.
A review of existing literature did not yield specific studies that have applied molecular dynamics simulations to analyze the conformational behavior or binding dynamics of this compound.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
Before a compound can become a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET profiling uses computational models to predict these properties, allowing for the early identification of potential liabilities. nih.gov For this compound, this would involve predicting parameters such as its intestinal absorption, ability to cross the blood-brain barrier, metabolic stability, and potential for toxicity or adverse effects.
These predictive models are typically built using large datasets of experimentally determined properties and employ machine learning or quantitative structure-property relationship (QSPR) methods. Early ADMET profiling helps prioritize compounds with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in the drug development pipeline.
While general ADMET prediction tools are widely available, specific, published in silico ADMET profiling data for this compound was not found in the available literature.
Table 3: Common In Silico ADMET Predictions
| ADMET Property | Predicted Value/Classification | Confidence Score |
|---|---|---|
| Human Intestinal Absorption | Data not available | Data not available |
| Blood-Brain Barrier Penetration | Data not available | Data not available |
| CYP450 2D6 Inhibition | Data not available | Data not available |
| hERG Inhibition | Data not available | Data not available |
Cheminformatics and Virtual Screening for Novel Ligand Discovery
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Virtual screening is a key application of cheminformatics where vast libraries of small molecules are computationally screened to identify those most likely to bind to a drug target. peerj.commdpi.com
If this compound were identified as a hit compound, its structure could be used as a query in similarity searches to find related compounds with potentially improved properties. Alternatively, its core scaffold could serve as a starting point for fragment-based or structure-based virtual screening campaigns to discover novel ligands with diverse chemical structures but similar binding characteristics. These approaches significantly expand the chemical space that can be explored in the search for new drug candidates.
No specific research detailing the use of this compound in cheminformatic analyses or as a basis for virtual screening campaigns was found.
Application of Artificial Intelligence and Machine Learning in Drug Design (e.g., 3D-Scaffold Framework)
The application of advanced AI or ML frameworks specifically for the design of molecules based on the this compound scaffold has not been reported in the searched scientific literature.
Preclinical Characterization and Translational Prospects of 3 Fluoro 2 Methoxybenzamide Scaffolds
In Vitro Efficacy, Selectivity, and Potency Determinations
While comprehensive in vitro data for the specific compound 3-fluoro-2-methoxybenzamide is not extensively available in the public domain, the broader class of fluorinated and methoxy-substituted benzamides has been investigated for various biological activities. These studies provide valuable insights into the potential therapeutic applications and the structure-activity relationships (SAR) of this chemical class.
Derivatives of 2-methoxybenzamide (B150088) have been explored as inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tumorigenesis. Certain analogs have demonstrated the ability to block the Smoothened (Smo) receptor, a key component of the Hh pathway. The 2-methoxybenzamide scaffold is considered advantageous for achieving potent inhibition of this pathway.
Furthermore, fluorinated benzamide (B126) derivatives have been synthesized and evaluated for their potential as imaging agents and therapeutic molecules. For instance, fluorine-18 (B77423) labeled benzamide analogs have been developed for positron emission tomography (PET) imaging of sigma-2 (σ2) receptors, which are overexpressed in various solid tumors. These imaging agents have shown high tumor uptake in preclinical models.
The strategic incorporation of fluorine into pharmacologically active compounds is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. The presence of a fluorine atom on the benzamide ring, as seen in this compound, can significantly influence its biological activity. SAR studies on related benzamide series have shown that the presence of a fluorine or chlorine atom on the benzene (B151609) ring can remarkably improve activity in certain contexts, such as antifungal applications.
| Compound Class | Target/Activity | Key Findings |
| 2-Methoxybenzamide Derivatives | Hedgehog Signaling Pathway (Smoothened Receptor) | The 2-methoxybenzamide scaffold is considered beneficial for potent inhibition. |
| Fluorinated Benzamide Analogs | Sigma-2 (σ2) Receptor Imaging | 18F-labeled analogs show high tumor uptake in preclinical models. |
| Halogenated Benzamides | Antifungal | The presence of fluorine or chlorine on the benzene ring can enhance activity. |
In Vivo Pharmacological Studies in Disease Models
Detailed in vivo pharmacological data specifically for this compound are limited. However, studies on related fluorinated benzamide structures provide a basis for understanding their potential in vivo behavior.
Efficacy Assessment in Relevant Biological Systems
The therapeutic potential of fluorinated benzamide scaffolds has been investigated in various disease models. For instance, the role of 12-lipoxygenase (12-LOX) in conditions like skin diseases, diabetes, and cancer has led to the development of inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. Optimized compounds from this series have demonstrated the ability to inhibit platelet aggregation and reduce the production of 12-HETE in β-cells, indicating their potential efficacy in related pathologies.
In the context of cancer, novel analogs of 3'-[4-fluoroaryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine have been synthesized and evaluated for their cytotoxic activity in various human cancer cell lines, including cervical, nasopharyngeal, and breast cancer lines. Some of these compounds have displayed potent anticancer activity, with IC50 values in the low micromolar range.
Biodistribution and Target Engagement without Dosage
Biodistribution studies are crucial for understanding the in vivo fate of a drug candidate. The use of fluorine-18 labeled benzamide analogues for PET imaging provides direct evidence of their biodistribution. Studies in tumor-bearing mice have demonstrated that these compounds can achieve high uptake in tumors, suggesting their potential to reach their intended target tissues. These imaging studies also provide an indirect measure of target engagement by visualizing the accumulation of the radiolabeled ligand at sites of high receptor density. While specific biodistribution and target engagement data for this compound are not publicly available, the findings from these related imaging agents suggest that fluorinated benzamide scaffolds can be designed to have favorable in vivo distribution profiles.
Lead Optimization Strategies for Drug Development
Lead optimization is a critical phase in drug discovery aimed at enhancing the desirable properties of a lead compound to identify a clinical candidate. For scaffolds like this compound, several optimization strategies can be employed.
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications impact biological activity. By systematically altering different parts of the this compound molecule, researchers can identify key structural features responsible for its potency and selectivity. For example, modifications to the benzamide nitrogen, the aromatic ring substituents, or the introduction of additional functional groups can be explored.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be utilized to predict the binding of analogs to their target and guide the design of new compounds with improved properties. These in silico approaches can help prioritize synthetic efforts and reduce the number of compounds that need to be synthesized and tested.
Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are crucial for the success of a drug candidate. Lead optimization efforts for this compound scaffolds would involve modifying the structure to improve oral bioavailability, metabolic stability, and other ADME parameters. The introduction of fluorine, for instance, is a well-known strategy to block sites of metabolism and enhance metabolic stability.
Intellectual Property and Patent Landscape Review
A review of the patent landscape reveals that this compound and its derivatives are subjects of interest in pharmaceutical research and development. Several patents and patent applications disclose the synthesis and potential applications of compounds containing this scaffold.
For example, patent WO2022056100A1 describes processes and intermediates for the preparation of a Bruton's Tyrosine Kinase (BTK) inhibitor that incorporates a 5-fluoro-2-methoxybenzamido moiety. This indicates the utility of this scaffold in the development of kinase inhibitors.
Patent WO2014031937A1 mentions this compound as a chemical compound within the context of novel 4,6-disubstituted aminopyrimidine derivatives, suggesting its use as a building block or intermediate in the synthesis of more complex molecules.
Furthermore, patents such as FI112864B cover fluoroalkoxy-substituted benzamides for their use as cyclic nucleotide phosphodiesterase inhibitors. While not specific to the 3-fluoro-2-methoxy substitution pattern, it highlights the broader patenting of fluorinated benzamides for various therapeutic targets.
The existence of these patents suggests that companies are actively exploring the therapeutic potential of this compound and related structures, and that this chemical space is considered to hold promise for the development of new drugs.
Future Directions and Advanced Research Frontiers for 3 Fluoro 2 Methoxybenzamide
Development of Advanced Synthetic Methodologies
The efficient and sustainable synthesis of 3-Fluoro-2-methoxybenzamide and its derivatives is paramount for accelerating its research and development. Future efforts should focus on moving beyond traditional synthetic routes to embrace more innovative and efficient methodologies.
Modern synthetic techniques such as photoredox catalysis and continuous flow chemistry offer significant advantages over conventional batch processes. nih.govbeilstein-journals.orgnih.govrsc.orgacs.orgnih.govrsc.orgmdpi.comresearchgate.netrsc.org Photoredox catalysis, utilizing visible light to initiate chemical reactions, can enable milder reaction conditions and novel bond formations, potentially leading to more efficient and selective syntheses of complex benzamide (B126) analogs. nih.govbeilstein-journals.orgrsc.orgnih.govrsc.org Continuous flow synthesis, on the other hand, allows for improved reaction control, scalability, and safety, making it an attractive platform for the industrial production of active pharmaceutical ingredients. nih.govacs.orgmdpi.comresearchgate.netrsc.org
Furthermore, the application of organocatalysis presents a powerful strategy for the enantioselective synthesis of chiral derivatives of this compound. beilstein-journals.orgbeilstein-journals.orgnih.gov The development of bifunctional organocatalysts could facilitate the asymmetric synthesis of axially chiral benzamides, a structural motif of growing interest in medicinal chemistry. beilstein-journals.orgnih.gov
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Photoredox Catalysis | Milder reaction conditions, access to novel chemical space, improved selectivity. nih.govbeilstein-journals.orgrsc.orgnih.govrsc.org |
| Continuous Flow Chemistry | Enhanced reaction control, improved scalability and safety, potential for process automation. nih.govacs.orgmdpi.comresearchgate.netrsc.org |
| Organocatalysis | Enantioselective synthesis of chiral derivatives, metal-free catalysis. beilstein-journals.orgbeilstein-journals.orgnih.gov |
Identification of Novel Biological Targets and Therapeutic Indications
While the biological activity of many substituted benzamides has been explored, the specific targets and therapeutic potential of this compound remain largely uncharacterized. A systematic and unbiased approach is required to uncover its full pharmacological profile.
High-throughput screening (HTS) campaigns against diverse panels of biological targets, including enzymes, receptors, and ion channels, will be crucial in identifying novel activities. The unique electronic properties conferred by the fluorine and methoxy (B1213986) substituents may lead to unexpected and potent interactions with previously unconsidered targets.
Based on the activities of other fluorinated benzamides, potential therapeutic areas to explore for this compound and its analogs include oncology, neurodegenerative diseases, and infectious diseases. nih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.govgoogle.commdpi.commdpi.commdpi.comnih.gov For instance, certain benzamide derivatives have shown promise as inhibitors of enzymes implicated in cancer and Alzheimer's disease. mdpi.comnih.gov
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic understanding of the mechanism of action and potential effects of this compound, the integration of multi-omics data is essential. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to the compound. youtube.com
By analyzing changes in gene expression, protein levels, and metabolite profiles in response to treatment with this compound, researchers can identify key signaling pathways and biological processes that are modulated by the compound. This information will be invaluable for elucidating its mechanism of action, identifying potential biomarkers for efficacy, and predicting potential off-target effects.
Rational Design of Multi-Targeting and PROTAC-Enabled Therapeutics
The development of therapeutics that can simultaneously modulate multiple biological targets is a promising strategy for treating complex diseases. mdpi.comnih.govbenthamscience.com The benzamide scaffold of this compound provides a versatile platform for the rational design of multi-targeting agents. By incorporating additional pharmacophores, it may be possible to design derivatives that interact with multiple, disease-relevant targets, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.
Furthermore, the field of targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) offers an exciting new frontier. nih.govnih.govarxiv.orgbldpharm.comresearchgate.net PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govarxiv.orgbldpharm.comresearchgate.net Given that benzamide derivatives have been successfully employed as ligands for the E3 ligase Cereblon (CRBN), this compound could serve as a valuable building block for the development of novel PROTACs targeting a wide range of disease-causing proteins. nih.gov
| Therapeutic Strategy | Application for this compound |
| Multi-Targeting Ligands | Design of derivatives that can modulate multiple disease-relevant targets simultaneously. mdpi.comnih.govbenthamscience.com |
| PROTACs | Utilization as a ligand for E3 ligases (e.g., Cereblon) to induce the degradation of specific target proteins. nih.govnih.govarxiv.orgbldpharm.comresearchgate.net |
Harnessing Emerging Technologies for Accelerated Discovery
Generative AI models can also be used for the de novo design of novel benzamide structures with optimized properties. mdpi.com By leveraging these computational tools, researchers can prioritize the synthesis of the most promising compounds, thereby reducing the time and cost associated with traditional drug discovery pipelines.
Q & A
Q. Q1. What are the key synthetic challenges in preparing 3-fluoro-2-methoxybenzamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of this compound involves regioselective fluorination and methoxy group introduction. A common approach starts with 2-hydroxybenzoic acid derivatives, where fluorination via electrophilic substitution (e.g., using Selectfluor™) must compete with potential side reactions like over-halogenation. Methoxy group installation via nucleophilic substitution (e.g., methyl iodide with a base like K₂CO₃) requires anhydrous conditions to avoid hydrolysis.
- Optimization Strategies:
- Use polar aprotic solvents (e.g., DMF) to enhance fluorination selectivity .
- Monitor reaction progress with thin-layer chromatography (TLC) to terminate before side-product formation.
- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to remove unreacted starting materials .
Q. Q2. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify methoxy (-OCH₃) singlet at ~3.8–4.0 ppm and aromatic proton splitting patterns (meta/para coupling due to fluorine).
- ¹⁹F NMR: Confirm fluorine presence with a characteristic singlet at ~−110 to −120 ppm.
- Mass Spectrometry (MS): Look for molecular ion [M+H]⁺ matching the exact mass (e.g., 183.06 g/mol).
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Methodological Answer: Discrepancies in bioactivity data often arise from structural analogs with minor substituent differences or assay variability.
- Approaches:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing methoxy with ethoxy) and test against a standardized assay (e.g., kinase inhibition).
- Orthogonal Assays: Validate results using both cell-based (e.g., viability assays) and biochemical (e.g., enzyme kinetics) methods.
- Meta-Analysis: Compare datasets across studies, controlling for variables like solvent (DMSO vs. aqueous buffers) or cell lines .
Q. Q4. What strategies are effective for enhancing the metabolic stability of this compound in preclinical studies?
Methodological Answer: Fluorine atoms improve metabolic stability by blocking cytochrome P450 oxidation sites. Further optimization includes:
- Isosteric Replacement: Replace labile groups (e.g., ester linkages) with amides or heterocycles.
- Deuterium Labeling: Substitute hydrogen with deuterium at metabolically vulnerable positions to slow degradation.
- In Silico Modeling: Use tools like Schrödinger’s ADMET Predictor to identify metabolic hotspots and guide structural modifications .
Q. Q5. How can regioselective functionalization of this compound be achieved for targeted drug discovery?
Methodological Answer: Regioselectivity is critical for attaching functional groups (e.g., pharmacophores) without disrupting existing substituents.
- Directed Ortho-Metalation: Use directing groups (e.g., amides) to position lithiation at specific aromatic positions.
- Cross-Coupling Reactions: Employ Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at halogenated positions.
- Protection/Deprotection: Temporarily block reactive sites (e.g., methoxy with silyl protecting groups) during multi-step syntheses .
Data Contradiction Analysis
Q. Q6. Why do computational predictions of this compound’s solubility often conflict with experimental data?
Methodological Answer: Computational models (e.g., COSMO-RS) may fail to account for crystal packing effects or polymorphic forms.
- Resolution Steps:
- Experimentally measure solubility in biorelevant media (e.g., FaSSIF/FeSSIF) using shake-flask methods.
- Characterize solid-state forms via X-ray diffraction (XRD) to identify polymorphs affecting solubility.
- Adjust computational parameters to include solvent-solute interactions (e.g., hydrogen bonding with methanol) .
Experimental Design Considerations
Q. Q7. How should researchers design in vitro assays to evaluate the neuroprotective potential of this compound derivatives?
Methodological Answer:
- Cell Models: Use differentiated SH-SY5Y neurons or primary cortical cultures exposed to oxidative stress (e.g., H₂O₂).
- Endpoint Assays:
- Measure mitochondrial health via MTT assay.
- Quantify apoptosis markers (e.g., caspase-3 activation).
- Controls: Include a reference compound (e.g., riluzole) and vehicle controls.
- Dose-Response: Test across a logarithmic concentration range (1 nM–100 μM) to establish EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
